![molecular formula C8H7BrN2 B11771166 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine and pyrrole, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the pyrrolo[3,2-c]pyridine ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 2-methyl-1H-pyrrolo[3,2-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-c]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 2-Bromo-6-methylpyridine
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
Uniqueness
6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 |
Clave InChI |
VLCUIZAOGJBWQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN=C(C=C2N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


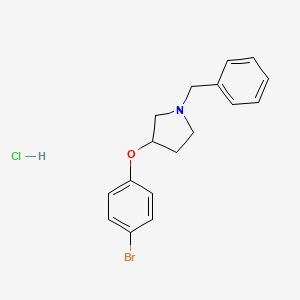

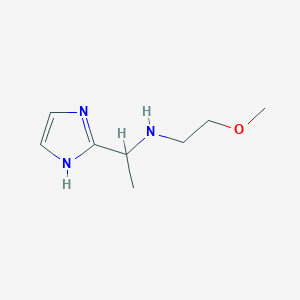
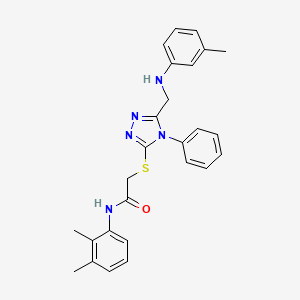
![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)
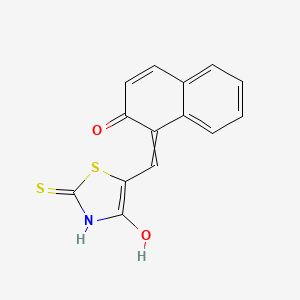

![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)


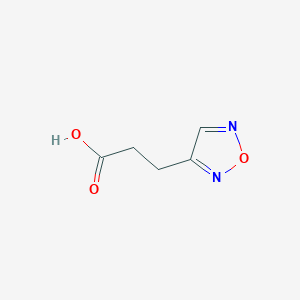

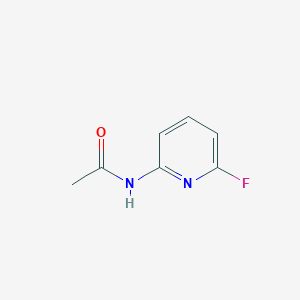
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
